molecular formula C15H16N2O4S B280711 N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide

N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide

Cat. No.: B280711
M. Wt: 320.4 g/mol
InChI Key: WGVIVONLYOPDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. It has been studied extensively for its potential as a cancer therapeutic.

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Research on N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide derivatives has shown promising applications in photodynamic therapy (PDT) for cancer treatment. For instance, new zinc phthalocyanine compounds substituted with similar benzenesulfonamide derivative groups have been found to exhibit high singlet oxygen quantum yield, which is essential for effective photodynamic therapy in cancer treatment. Their properties as photosensitizers in PDT, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation, make them potentially valuable for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity and Potential Anticancer Agents

Several studies have focused on the synthesis and evaluation of derivatives related to this compound for their antiproliferative activities. For example, a study on novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents demonstrated significant activity against various cancer cell lines, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).

Molecular Structure and Gene Expression Studies in Antitumor Applications

Structure and gene expression relationship studies of antitumor sulfonamides, including derivatives similar to this compound, have been conducted. These studies have illuminated essential pharmacophore structures and drug-sensitive cellular pathways, contributing to the development of novel oncolytic small molecules (Owa et al., 2002).

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-17-12-6-7-13(22(19,20)16-8-9-21-2)10-4-3-5-11(14(10)12)15(17)18/h3-7,16H,8-9H2,1-2H3

InChI Key

WGVIVONLYOPDGA-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCOC)C=CC=C3C1=O

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCOC)C=CC=C3C1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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